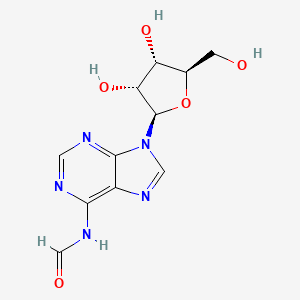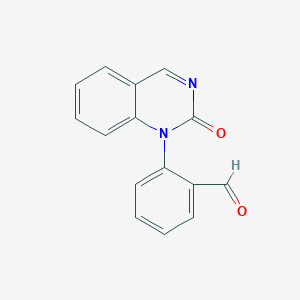
N6-Formyl-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-Formyladenosine is a modified nucleoside found in RNA. It is formed through the oxidation of N6-methyladenosine, a prevalent internal modification in messenger RNA and non-coding RNA. This compound plays a significant role in various cellular pathways and has been discovered in mammalian messenger RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: N6-Formyladenosine is synthesized through the oxidation of N6-methyladenosine. The process involves the use of Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. This protein oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for N6-Formyladenosine. The compound is primarily studied and synthesized in research laboratories for scientific purposes.
Chemical Reactions Analysis
Types of Reactions: N6-Formyladenosine undergoes various chemical reactions, including oxidation and demethylation. The oxidation process is facilitated by Fe(II)- and α-ketoglutarate-dependent enzymes .
Common Reagents and Conditions: The common reagents used in the synthesis of N6-Formyladenosine include Fe(II) ions and α-ketoglutarate. The reaction conditions typically involve aqueous solutions under physiological conditions .
Major Products Formed: The major products formed from the oxidation of N6-methyladenosine are N6-hydroxymethyladenosine and N6-formyladenosine .
Scientific Research Applications
N6-Formyladenosine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study RNA modifications and their effects on gene expression regulation. The compound’s role in RNA-protein interactions and its potential impact on cellular regulatory processes make it a valuable tool for understanding various biological mechanisms .
Mechanism of Action
N6-Formyladenosine exerts its effects through its role as a modified nucleoside in RNA. The compound is formed through oxidative RNA demethylation, which may dynamically modulate RNA-protein interactions to affect gene expression regulation . The molecular targets and pathways involved include the FTO protein and α-ketoglutarate-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds:
- N6-Methyladenosine
- N6-Hydroxymethyladenosine
Uniqueness: N6-Formyladenosine is unique due to its formation through the oxidation of N6-methyladenosine. While N6-methyladenosine is a prevalent internal modification in RNA, N6-formyladenosine represents a further oxidized state, providing insights into the dynamic and reversible nature of RNA modifications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJXVWOUESNRCD-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the presence of f6A in RNA impact its photostability compared to standard adenosine?
A1: Research indicates that f6A exhibits significantly different photochemical properties compared to unmodified adenosine. While adenosine typically shows a very low yield of triplet excited states (around 0.1%) upon UV irradiation, f6A demonstrates a markedly higher propensity to form these reactive species []. This difference arises from the distinct electronic structure of f6A. Specifically, a lower-lying dark nπ* state in f6A acts as a doorway state, funneling excitation energy towards the formation of triplet states []. This finding suggests that RNA sequences containing f6A might be more susceptible to UV-induced damage and mutations compared to unmodified RNA.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,7-diazabicyclo[3.3.1]nonan-3-yl)prop-2-en-1-one](/img/structure/B1145708.png)
![3,7-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1145709.png)

![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)


